molecular formula C6H4BrN3 B062217 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 192642-77-6

5-Bromo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No. B062217
CAS RN: 192642-77-6
M. Wt: 198.02 g/mol
InChI Key: VCKGJTYTDCITGX-UHFFFAOYSA-N
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Description

5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 192642-77-6. It has a molecular weight of 198.02 and its linear formula is C6H4BrN3 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is represented by the linear formula C6H4BrN3 .


Physical And Chemical Properties Analysis

5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a solid compound. It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis of Bipyridines

5-Bromo-[1,2,3]triazolo[1,5-a]pyridine: serves as a precursor in the synthesis of bipyridines, which are crucial in the development of coordination compounds used in catalysis and materials science . The bromine atom on the triazolopyridine allows for further functionalization, leading to diverse bipyridine structures.

Pharmacological Research

This compound has been studied for its potential pharmacological applications. It’s a part of the triazolopyridine family, which includes molecules like trazodone, known for their antidepressant properties . Research into derivatives of 5-Bromo-triazolopyridine could lead to new therapeutic agents.

Leishmanicidal Activity

Derivatives of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine have been synthesized and tested for their leishmanicidal activity against various Leishmania species. This research is significant for developing new treatments for leishmaniasis, a disease caused by parasitic protozoans .

Molecular Chemosensors

The compound has been utilized in the creation of molecular chemosensors. These sensors can detect zinc (II) ions, nitrite, and cyanide anions, which are important for environmental monitoring and industrial processes .

Antimicrobial Agents

Research has indicated that triazolopyridine derivatives exhibit antimicrobial properties. The presence of the bromine atom could enhance these properties, making 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine a valuable scaffold for developing new antibacterial and antifungal agents .

Material Science

The reactivity of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine with electrophiles and nucleophiles makes it a versatile compound for material science applications. It can be used to create novel polymers and materials with specific electronic and photonic properties .

Safety and Hazards

The safety information for 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine includes several hazard statements: H302-H315-H320-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

5-bromotriazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKGJTYTDCITGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=N2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579939
Record name 5-Bromo[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-[1,2,3]triazolo[1,5-a]pyridine

CAS RN

192642-77-6
Record name 5-Bromo[1,2,3]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (E)-N′-((4-bromopyridin-2-yl)methylene)-4-methylbenzenesulfonohydrazide (compound 40.1, 3.8 g, 10.7 mmol) in morpholine (12 mL) was heated at 130° C. for 3 hours. The reaction mixture was cooled to room temperature, then diluted with EtOAc (150 mL) and washed with water (2×30 mL). The organic layer was dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexanes:EtOAc 4:1) to yield 2.10 g (99%) of the title compound as a light yellow solid. m/z (ES+) 198, 200 (M+H)+.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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